molecular formula C13H9ClF4N2O2S B2867913 6-chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methylpyridine-3-sulfonamide CAS No. 1384801-87-9

6-chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methylpyridine-3-sulfonamide

Cat. No.: B2867913
CAS No.: 1384801-87-9
M. Wt: 368.73
InChI Key: IZPJDGOFVXWNON-UHFFFAOYSA-N
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Description

6-chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methylpyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methylpyridine-3-sulfonamide typically involves multiple steps, including the introduction of the sulfonamide group and the incorporation of the trifluoromethyl group. One common method involves the reaction of 5-methylpyridine-3-sulfonyl chloride with 4-fluoro-2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methylpyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methylpyridine-3-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both a sulfonamide and a trifluoromethyl group makes it particularly interesting for medicinal chemistry applications, as these groups can enhance the compound’s stability and bioactivity .

Properties

IUPAC Name

6-chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF4N2O2S/c1-7-4-9(6-19-12(7)14)23(21,22)20-11-3-2-8(15)5-10(11)13(16,17)18/h2-6,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPJDGOFVXWNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=C(C=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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